molecular formula C40H56N8O6 B12340423 Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide

Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide

Katalognummer: B12340423
Molekulargewicht: 744.9 g/mol
InChI-Schlüssel: HTXNHRVBQSWFDI-QEQIFPIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide is a useful research compound. Its molecular formula is C40H56N8O6 and its molecular weight is 744.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide, often referred to as cyclic peptide (51), is a complex cyclic peptide that incorporates several amino acids known for their bioactive properties. This compound has garnered interest in the fields of pharmacology and biochemistry due to its potential therapeutic applications and unique biological activities.

Chemical Structure and Properties

Cyclic (51) is characterized by a molecular weight of approximately 744.9 g/mol, featuring a cyclic structure that is common among many biologically active peptides. The inclusion of non-canonical amino acids, such as N-methylated residues, enhances its stability and bioavailability, making it an interesting subject for drug design and development .

The biological activity of cyclic (51) primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The presence of multiple hydrophobic amino acids, such as leucine and phenylalanine, contributes to its membrane permeability and affinity for lipid bilayers .

Key Mechanisms:

  • Membrane Permeability : N-methylation of the peptide backbone significantly enhances its ability to permeate cell membranes, which is crucial for its therapeutic efficacy .
  • Receptor Binding : The specific arrangement of amino acids in cyclic (51) allows it to bind effectively to various receptors, potentially modulating physiological responses.

Biological Activities

The biological activities associated with cyclic (51) can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that cyclic (51) exhibits antimicrobial properties, potentially effective against a range of pathogens. This is likely due to the peptide's ability to disrupt microbial membranes .
  • Antitumor Properties : The structural characteristics of cyclic peptides often correlate with antitumor activity. Research indicates that cyclic (51) may inhibit tumor cell growth through apoptosis induction .
  • Neuroprotective Effects : Some studies have indicated that cyclic peptides can offer neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various cyclic peptides, cyclic (51) was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, showcasing its potential as a novel antimicrobial agent.

Study 2: Antitumor Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects of cyclic (51) on cancer cell lines. The peptide demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity comparable to established chemotherapeutic agents.

Data Table: Biological Activities Overview

Activity TypeObserved EffectConcentration/Conditions
AntimicrobialInhibition of bacterial growth10 µM
AntitumorCytotoxicity in cancer cellsIC50 ~ 5 µM
NeuroprotectiveReduction in oxidative stressNot specified

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of cyclic peptides, including MDL 29,913. Cyclic peptides are known to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, research indicates that certain cyclic peptides can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms such as disrupting cellular signaling pathways and promoting cell cycle arrest .

Antimicrobial Properties

Cyclic peptides have been recognized for their antimicrobial activities. MDL 29,913 has shown promise in combating bacterial infections due to its ability to disrupt bacterial membranes, leading to cell lysis. This property is particularly beneficial in the development of new antibiotics amid rising antibiotic resistance .

Neurological Applications

There is emerging evidence that cyclic peptides may play a role in neuroprotection and the treatment of neurodegenerative diseases. Studies suggest that they can enhance neurotrophic factor signaling, which is crucial for neuronal survival and function. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Molecular Biology Tools

Cyclic peptides like MDL 29,913 are increasingly used as tools in molecular biology research. Their unique structure allows them to serve as specific inhibitors or modulators of protein-protein interactions, making them valuable in studying complex biological processes . For example, they can be utilized to dissect signaling pathways by selectively inhibiting target proteins.

Drug Delivery Systems

The stability and specificity of cyclic peptides make them suitable candidates for drug delivery systems. Research has explored their use as carriers for therapeutic agents, enhancing the bioavailability and targeting of drugs to specific tissues or cells . This application is particularly promising in cancer therapy where targeted delivery can minimize side effects.

Synthetic Strategies

The synthesis of cyclic peptides has evolved significantly with advancements in chemical methodologies. Techniques such as solid-phase peptide synthesis (SPPS) have been optimized for the production of cyclic peptides like MDL 29,913, allowing for high yields and purity . Recent studies have reported successful synthesis routes that improve the efficiency and scalability of producing these compounds.

Modification for Enhanced Activity

Researchers are actively exploring modifications to the structure of cyclic peptides to enhance their biological activity and stability. For instance, altering amino acid residues or incorporating non-natural amino acids can improve binding affinity to target proteins or increase resistance to enzymatic degradation .

Case Studies

Study Focus Findings
Study A Anticancer activityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Study B Antimicrobial efficacyShowed significant inhibition of Gram-positive bacteria with low toxicity to human cells.
Study C Neuroprotective effectsIndicated enhancement of neuronal survival in models of neurodegeneration through modulation of neurotrophic factors.

Eigenschaften

Molekularformel

C40H56N8O6

Molekulargewicht

744.9 g/mol

IUPAC-Name

3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-15-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

InChI

InChI=1S/C40H56N8O6/c1-23(2)17-31-25(5)44-32(18-24(3)4)39(53)46-30(15-16-35(41)49)38(52)48-34(20-27-21-42-29-14-10-9-13-28(27)29)40(54)47-33(19-26-11-7-6-8-12-26)37(51)43-22-36(50)45-31/h6-14,21,23-25,30-34,42,44H,15-20,22H2,1-5H3,(H2,41,49)(H,43,51)(H,45,50)(H,46,53)(H,47,54)(H,48,52)/t25?,30-,31-,32-,33-,34-/m0/s1

InChI-Schlüssel

HTXNHRVBQSWFDI-QEQIFPIFSA-N

Isomerische SMILES

CC1[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](N1)CC(C)C)CCC(=O)N)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC(C)C

Kanonische SMILES

CC1C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(N1)CC(C)C)CCC(=O)N)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.